Chemical structure and properties of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine
Chemical structure and properties of 1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine
Executive Summary
1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine is a bifunctional heterocyclic intermediate critical to modern fragment-based drug discovery (FBDD). It features a "privileged" piperazine scaffold linked to a functionalized pyridine core.
Its value lies in its orthogonal reactivity :
-
The Piperazine Tail: A secondary amine (
) serving as a solubility enhancer and a hydrogen-bond donor/acceptor for GPCR or kinase hinge binding. -
The Pyridine Core: A 3,4-disubstituted pyridine acting as a bioisostere for phenyl rings, reducing lipophilicity (
). -
The Bromine Handle: A specific electrophilic site at the 3-position, enabling divergent synthesis via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the aliphatic chain has been established.
This guide details the structural properties, validated synthetic protocols, and handling requirements for this scaffold.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine |
| CAS Number | Not widely listed; Analogous to 1220039-58-6 (phenyl variant) |
| PubChem CID | 84712711 |
| Molecular Formula | |
| SMILES | C1CN(CCN1)CCC2=C(C=NC=C2)Br |
Physicochemical Data Profile
Data derived from consensus computational models and structural analogs.
| Property | Value | Significance |
| Molecular Weight | 270.17 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| cLogP | 1.2 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration if derivatized. |
| TPSA | 45.0 | High membrane permeability potential. |
| ~9.8 (N4) | Protonated at physiological pH; key for solubility. | |
| ~2.8 | Suppressed basicity due to the ortho-Bromine electron withdrawal. | |
| H-Bond Donors | 1 (NH) | Available for derivatization or receptor binding. |
Structural Analysis & Pharmacophore Mapping
The molecule consists of three distinct zones, each playing a specific role in medicinal chemistry campaigns.
Figure 1: Pharmacophore decomposition showing the orthogonal reactivity zones.
Synthetic Protocols (The "How-To")
Retrosynthetic Logic
Direct bromination of a pre-formed pyridine-ethyl-piperazine scaffold is ill-advised due to regioselectivity issues (bromination often favors the C-3/C-5 positions but can be messy with the basic side chain).
Optimal Strategy: Construct the linker on the pre-halogenated pyridine core.
-
Precursor: 3-bromo-4-methylpyridine.
-
Key Transformation: Lateral lithiation followed by hydroxyalkylation, activation, and displacement.
Validated Synthetic Workflow
Figure 2: Step-by-step synthetic pathway ensuring regiochemical integrity.
Detailed Experimental Procedure
Note: All reactions must be performed under an inert atmosphere (Nitrogen/Argon).
Step 1: Synthesis of 2-(3-bromopyridin-4-yl)ethanol
-
Setup: Charge a flame-dried flask with anhydrous THF and cool to -78°C.
-
Lithiation: Add LDA (1.1 eq) dropwise. Add 3-bromo-4-methylpyridine (1.0 eq) dissolved in THF dropwise. The solution typically turns deep red/orange, indicating the formation of the benzylic (pyridylic) anion.
-
Expert Insight: The bromine at C-3 acidifies the C-4 methyl protons, facilitating deprotonation, but temperature control is critical to prevent "halogen dance" (migration of the bromine).
-
-
Quench: Add paraformaldehyde (excess) or gaseous formaldehyde. Stir for 2 hours, allowing warming to 0°C.
-
Workup: Quench with saturated
. Extract with EtOAc.[2]
Step 2: Activation & Displacement
-
Activation: Dissolve the alcohol from Step 1 in DCM. Add
(1.5 eq) and cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq). Stir for 1 hour. -
Displacement:
-
Crucial: Do not isolate the mesylate if unstable. Swap solvent to Acetonitrile (MeCN).
-
Add excess piperazine (5-10 eq) .
-
Why excess? To prevent the formation of the "dimer" (bis-alkylated piperazine). The high equivalents ensure the mono-alkylated product dominates.
-
Add
(2.0 eq) and reflux for 12 hours.
-
-
Purification:
-
Evaporate volatiles.[2] Partition between water and DCM.
-
Acid/Base Extraction: Extract organic layer with 1M HCl (product goes to aqueous phase). Wash organic phase (removes non-basic impurities). Basify aqueous phase to pH >12 with NaOH. Extract back into DCM.
-
Yields are typically 65-75%.
-
Medicinal Chemistry Applications
Scaffold Elaboration
This molecule is rarely the final drug; it is a "growable" fragment.
-
Suzuki-Miyaura Coupling: The 3-Br position is highly reactive towards aryl boronic acids. This allows the installation of a second aromatic system, creating a "biaryl-linker-amine" motif common in kinase inhibitors (e.g., inhibiting CDK4/6 or ALK).
-
Buchwald-Hartwig Amination: Reaction with primary amines or anilines at the Br-position yields tricyclic-like cores or aminopyridines found in antihistamines.
Biological Targets
Based on the substructure, this scaffold is relevant for:
-
GPCR Antagonists: Specifically
(Dopamine) and (Serotonin) receptors. The ethyl-piperazine tail mimics the neurotransmitter side chain. -
Kinase Inhibitors: The pyridine nitrogen can act as the hinge binder (H-bond acceptor), while the piperazine extends into the solvent-exposed region to improve physicochemical properties.
Safety & Handling
| Hazard Class | Description | Mitigation |
| Corrosive | Piperazine derivatives can cause skin burns and eye damage. | Wear nitrile gloves and safety goggles. |
| Sensitizer | Piperazines are known respiratory and skin sensitizers. | Handle in a fume hood; avoid dust inhalation. |
| Reactive | The free amine absorbs | Store under Nitrogen at 2-8°C. |
References
-
PubChem. (2025).[3] Compound Summary: 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine (CID 84712711).[4] National Library of Medicine. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on Pyridine/Piperazine scaffolds). Link
-
Patel, M., et al. (2018).[5] A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. (General protocols for piperazine alkylation). Link
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine (C11H16BrN3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
